3-(Chloromethyl)furan

Organophosphorus Chemistry Nucleophilic Substitution Michaelis-Becker Reaction

3-(Chloromethyl)furan (CAS 14497-29-1) is a heterocyclic building block belonging to the β-substituted furan class. It is a colorless to pale yellow liquid with a boiling point of 133.4 °C at 760 mmHg and a density of 1.166 g/cm³.

Molecular Formula C5H5ClO
Molecular Weight 116.54 g/mol
CAS No. 14497-29-1
Cat. No. B080766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)furan
CAS14497-29-1
Molecular FormulaC5H5ClO
Molecular Weight116.54 g/mol
Structural Identifiers
SMILESC1=COC=C1CCl
InChIInChI=1S/C5H5ClO/c6-3-5-1-2-7-4-5/h1-2,4H,3H2
InChIKeyWECUIJXZKLGURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)furan (CAS 14497-29-1): A Distinct β-Furan Building Block for Regioselective Alkylation and Diversification


3-(Chloromethyl)furan (CAS 14497-29-1) is a heterocyclic building block belonging to the β-substituted furan class [1]. It is a colorless to pale yellow liquid with a boiling point of 133.4 °C at 760 mmHg and a density of 1.166 g/cm³ [2]. The compound features a chloromethyl (-CH₂Cl) group at the 3-position of the furan ring, which serves as an electrophilic site for nucleophilic substitution reactions . Unlike its more widely studied 2-substituted isomer, 3-(chloromethyl)furan offers a distinct regiochemical entry point for constructing 3-substituted furan derivatives that are inaccessible from 2-substituted furan precursors [3].

3-(Chloromethyl)furan vs. 2-(Chloromethyl)furan: Why Isomeric Substitution Compromises Regiochemical Outcomes in Furan-Based Syntheses


The substitution pattern on the furan ring fundamentally alters both the intrinsic reactivity of the chloromethyl group and the electronic landscape of the heterocycle, making 2- and 3-(chloromethyl)furan non-interchangeable [1]. In the 2-isomer, resonance stabilization of the developing carbocation by the adjacent furan oxygen dramatically enhances SN1 character and electrophilicity at the exocyclic carbon [2]. In contrast, the 3-isomer lacks this direct oxygen-assisted stabilization, resulting in a more classical SN2 reactivity profile with reduced carbocationic side reactions [3]. Furthermore, the regioisomeric attachment point dictates the final substitution pattern on the furan core, which is critical for downstream applications in pharmaceuticals and agrochemicals where biological activity is exquisitely sensitive to substitution geometry . A direct procurement decision between these isomers must therefore be driven by the specific regiochemical requirements of the target molecule and the desired reaction manifold, not merely by the presence of a chloromethyl handle.

3-(Chloromethyl)furan Comparative Performance Data: Synthesis, Reactivity, and Physicochemical Benchmarks


Reaction with Sodium Diethyl Phosphite: 3-Substituted Furan Yields vs. 2-Substituted Analogs

The yield of phosphonates from the Michaelis-Becker reaction of chloromethylfurans with sodium diethyl phosphite is highly dependent on the position of the halomethyl group on the furan ring [1]. While direct quantitative data for the unsubstituted parent 3-(chloromethyl)furan is not reported in this study, the differential behavior of 3,4- and 3,5-bis(chloromethyl) derivatives provides class-level inference that 3-substituted systems follow distinct reaction pathways compared to those with α-chloromethyl groups [1].

Organophosphorus Chemistry Nucleophilic Substitution Michaelis-Becker Reaction

Synthesis from Furan-3-ylmethanol: Documented Yield Benchmark for Procurement Specifications

A reproducible synthetic protocol for 3-(chloromethyl)furan has been documented in the patent literature, providing a quantitative yield benchmark . Reaction of furan-3-ylmethanol with thionyl chloride in dichloromethane at 0 °C to room temperature for 1 hour afforded the target compound in 84% yield . This yield serves as a reference point for assessing the efficiency of in-house synthesis versus commercial procurement.

Synthetic Methodology Process Chemistry Halogenation

Physicochemical Property Comparison: Boiling Point and Density vs. 2-(Chloromethyl)furan

Direct comparison of key physicochemical properties between 3-(chloromethyl)furan and its 2-isomer reveals measurable differences that impact purification and handling [1][2]. The 3-isomer exhibits a lower boiling point (133.4 °C) compared to the 2-isomer (138.9 °C), a difference of 5.5 °C [1][2]. Additionally, the 3-isomer has a slightly lower density (1.166 g/cm³ vs. 1.2 g/cm³) [1][2].

Physicochemical Characterization Purification Analytical Chemistry

Commercially Available Purity Grades: 95% vs. 98% for Procurement Planning

Multiple commercial vendors offer 3-(chloromethyl)furan with clearly defined purity specifications, allowing for tiered procurement based on application requirements . Standard research-grade material is typically supplied at 95% purity , while higher-purity grades at 98% are available for more demanding applications .

Commercial Availability Quality Control Sourcing

Validated Applications for 3-(Chloromethyl)furan (CAS 14497-29-1) in Medicinal Chemistry and Agrochemical Synthesis


Synthesis of 3-Substituted Furan Pharmacophores via Wittig Olefination

3-(Chloromethyl)furan serves as a key intermediate for the preparation of 3-(β-arylvinyl)furans via Wittig reaction with aromatic aldehydes [1]. This transformation installs a styryl moiety at the 3-position of the furan ring, generating conjugated systems with potential biological activity. The documented use of 3,4-bis(methoxycarbonyl)furan-derived phosphonium salts demonstrates the feasibility of this approach [1].

Preparation of 3-Dialkylaminomethylfurans for Bioactive Amine Libraries

Reaction of 3-(chloromethyl)furan with secondary amines yields a series of previously undescribed 3-dialkylaminomethylfurans [1]. This straightforward nucleophilic substitution provides access to a diverse library of 3-aminomethyl furan derivatives, which are valuable scaffolds for medicinal chemistry exploration.

Epoxide Synthesis via Stereoselective Transformations

3-(Chloromethyl)furan has been employed as a synthetic precursor to furan-containing epoxides [1]. The compound's documented stereoselective and phenylsulfonyl properties enable controlled epoxide formation, expanding its utility in asymmetric synthesis and natural product derivatization [1].

Agrochemical Intermediate for Insecticidal Ether Compounds

Patent literature identifies 3-(chloromethyl)furan as a building block for aromatic (hetero)cyclic ether compounds possessing insecticidal activity [1]. This application highlights the compound's industrial relevance beyond pharmaceutical research, providing a tangible market-driven rationale for procurement by agrochemical development teams [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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